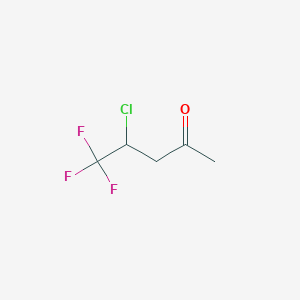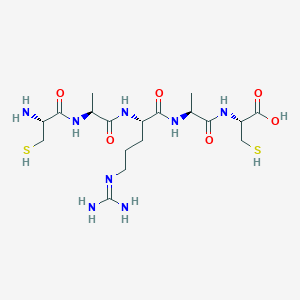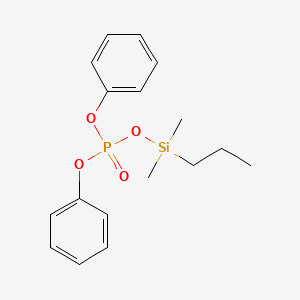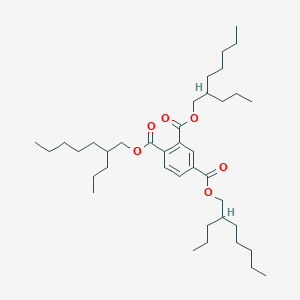![molecular formula C17H12N2S B14255558 2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]quinoline CAS No. 189118-89-6](/img/structure/B14255558.png)
2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]quinoline is a heterocyclic compound that combines the structural features of benzothiazole and quinoline These two moieties are known for their significant biological and chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]quinoline typically involves the condensation of 2-aminobenzothiazole with quinoline-2-carbaldehyde. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzothiazole and quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction could produce quinoline-2-methylamine derivatives.
科学研究应用
2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of dyes, pigments, and other functional materials.
作用机制
The mechanism of action of 2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]quinoline involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the activity of essential enzymes in bacterial cells, leading to cell death. In anticancer applications, it may interfere with DNA replication or repair mechanisms, inducing apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives with antimicrobial properties.
Quinoline-2-carbaldehyde: Used in the synthesis of quinoline derivatives with potential therapeutic applications.
2-Phenylquinazolin-4(3H)-one: Known for its antibacterial and anticancer activities.
Uniqueness
2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]quinoline is unique due to its combined structural features of benzothiazole and quinoline, which confer a broad spectrum of biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
189118-89-6 |
|---|---|
分子式 |
C17H12N2S |
分子量 |
276.4 g/mol |
IUPAC 名称 |
2-(quinolin-2-ylmethylidene)-3H-1,3-benzothiazole |
InChI |
InChI=1S/C17H12N2S/c1-2-6-14-12(5-1)9-10-13(18-14)11-17-19-15-7-3-4-8-16(15)20-17/h1-11,19H |
InChI 键 |
VPVJWHXLAMGVPN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=C3NC4=CC=CC=C4S3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1E)-N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethan-1-imine](/img/structure/B14255488.png)

![4-[(4-Aminophenyl)imino]cyclohexa-2,5-diene-1-thione](/img/structure/B14255506.png)

![1-Methyl-4-[(4-methylbenzene-1-sulfonyl)methylidene]-1,4-dihydropyridine](/img/structure/B14255513.png)
![(2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid](/img/structure/B14255521.png)
![4-Nitro-2-[2-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-yl)ethenyl]phenol](/img/structure/B14255526.png)

![7-Methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14255537.png)


![[(3-Phenoxypropyl)tellanyl]benzene](/img/structure/B14255551.png)
![(2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}pentan-3-one](/img/structure/B14255566.png)
